Structural Comparison with Piracetam, Levetiracetam, and Brivaracetam: Scaffold-Level Differentiation of CAS 1328595-12-5
CAS 1328595-12-5 differs from clinically established pyrrolidine acetamides in its core connectivity: it features a pyrrolidine ring attached via a 3-oxopropyl linker to an acetamide terminus (SMILES: CC(=O)NCCC(=O)N1CCCC1), with no substitution on the pyrrolidine ring itself . In contrast, piracetam incorporates a 2-oxopyrrolidine (lactam) rather than a pyrrolidine ring, levetiracetam and brivaracetam are 2-oxopyrrolidine acetamides with α-ethyl and 4-n-propyl substitutions respectively, and E1R is a 4,5-disubstituted 2-oxopyrrolidine acetamide . This structural divergence places CAS 1328595-12-5 outside the 2-oxopyrrolidine pharmacophore that is critical for both the racetam nootropic mechanism and the SV2A antiepileptic mechanism, suggesting fundamentally different biological target space .
| Evidence Dimension | Core scaffold architecture |
|---|---|
| Target Compound Data | Pyrrolidine ring (saturated, no carbonyl at position 2) linked via -CH₂CH₂CO- spacer to -NHCOCH₃ |
| Comparator Or Baseline | Piracetam: 2-oxopyrrolidine (lactam) directly linked to -CH₂CONH₂; Levetiracetam: (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide; Brivaracetam: (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide; E1R: (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide |
| Quantified Difference | No 2-oxo substituent on pyrrolidine ring; no chiral center at pyrrolidine α-position; fundamentally altered hydrogen-bond acceptor/donor topology vs. all racetam derivatives |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature; no experimental data available |
Why This Matters
The absence of the 2-oxopyrrolidine pharmacophore means this compound cannot be assumed to exhibit nootropic, SV2A-mediated anticonvulsant, or sigma-1 receptor modulatory activity attributed to the racetam class; any biological screening data must be acquired de novo.
- [1] Genton, P., & Van Vleymen, B. (2000). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic Disorders, 2(2), 99–105. View Source
- [2] Kenda, B. M., Matagne, A. C., Talaga, P. E., Pasau, P. M., Differding, E., Lallemand, B. I., ... & Klitgaard, H. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530–549. View Source
